BenchChemオンラインストアへようこそ!

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole

Hypoxia-activated prodrug Bioreductive trigger One-electron reduction potential

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole (CAS 87544-76-1) is a heterocyclic 2-nitroimidazole building block bearing a reactive chloromethyl substituent at the 5-position of the imidazole ring. Its molecular formula is C₅H₆ClN₃O₂ (MW 175.57) and it is typically supplied as a crystalline solid with a melting point of 94–96 °C.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 87544-76-1
Cat. No. B3038629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
CAS87544-76-1
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1[N+](=O)[O-])CCl
InChIInChI=1S/C5H6ClN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3
InChIKeyKRTOFWZHDZMSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole (CAS 87544-76-1): A 2-Nitroimidazole Bioreductive Prodrug Intermediate for Hypoxia-Targeted Research


5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole (CAS 87544-76-1) is a heterocyclic 2-nitroimidazole building block bearing a reactive chloromethyl substituent at the 5-position of the imidazole ring . Its molecular formula is C₅H₆ClN₃O₂ (MW 175.57) and it is typically supplied as a crystalline solid with a melting point of 94–96 °C . The compound serves as a key synthetic intermediate for constructing hypoxia-activated prodrugs (HAPs), antibody-drug conjugate (ADC) linkers, and nitroreductase-responsive probes, wherein the 2-nitroimidazole core functions as a bioreductive trigger that is selectively reduced under low-oxygen conditions to release a bioactive payload [1].

Why Generic 2-Nitroimidazole Intermediates Cannot Substitute for 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole in Hypoxia-Activated Prodrug Synthesis


Within the 2-nitroimidazole family, the identity and position of the reactive handle on the imidazole ring critically determine both synthetic efficiency and bioreductive prodrug performance. The chloromethyl group at the 5-position provides a balanced leaving-group reactivity that enables efficient nucleophilic displacement for linker conjugation (as demonstrated with isoquinolinone anions [1]), while the 2-nitro (rather than 4-nitro or 5-nitro) regiochemistry confers a one-electron reduction potential of approximately −390 to −400 mV—intermediate between the overly reducible 2-nitrofuran trigger (−330 mV) and the harder-to-reduce 4-nitrobenzyl trigger (−490 mV) [2]. Simply interchanging with the 5-(hydroxymethyl) analog (CAS 39070-14-9) requires a separate activation step; substituting with the 5-(bromomethyl) analog (CAS 231950-42-8) introduces significantly higher and less controllable reactivity toward N, O, and S nucleophiles [3]. These differences mean that generic replacement without matching the chloromethyl-2-nitro regiochemical combination risks compromised synthetic yield, altered hypoxia selectivity, or premature payload release.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole vs. Closest Analogs


Bioreductive Trigger Reduction Potential: 2-Nitroimidazole Core vs. 4-Nitrobenzyl and 2-Nitrofuran Hypoxia Triggers

The 2-nitroimidazole core of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole exhibits a one-electron reduction potential E₁₇(S/S⁻) of approximately −390 to −400 mV (vs. NHE, pH 7), as measured by pulse radiolysis equilibrium methods [1]. This positions it between the 2-nitrofuran trigger (−330 mV, reduced too readily, risking normoxic activation) and the 4-nitrobenzyl trigger (−490 mV, harder to reduce, potentially less efficient in moderate hypoxia) [2]. Within the nitroimidazole subclass, 2-nitroimidazoles consistently show more positive E₁₇ values than 5-nitroimidazoles (e.g., −486 mV for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) and far more positive than 4-nitroimidazoles (≤ −527 mV) [1]. This intermediate reduction potential is considered optimal for hypoxia-selective bioreduction in tumor microenvironments (typically 0.1–1% O₂) [3].

Hypoxia-activated prodrug Bioreductive trigger One-electron reduction potential Pulse radiolysis

Chloromethyl Leaving-Group Reactivity: Balanced Nucleophilic Displacement vs. Bromomethyl and Hydroxymethyl Analogs

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole reacted efficiently with the anion derived from 5-bromoisoquinolin-1-one to produce 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, demonstrating clean nucleophilic displacement at the benzylic chloromethyl position [1]. In the broader imidazolium salt literature, bromomethyl-functionalized analogs are documented as 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl' counterparts, a property that can lead to competitive side reactions and reduced selectivity in multifunctional substrate conjugation [2]. Conversely, the 5-(hydroxymethyl) analog (CAS 39070-14-9) requires pre-activation (e.g., mesylation or conversion to the chloride) before nucleophilic displacement, adding a synthetic step and reducing overall yield [3].

Nucleophilic substitution Leaving group ability Halide reactivity Synthetic intermediate

Demonstrated Bioreductive Prodrug Release: 5-Chloromethyl as the Direct Entry Point to the 2-Nitroimidazol-5-ylmethyl Prodrug System

In the foundational study by Parveen et al. (1999), 5-chloromethyl-1-methyl-2-nitroimidazole was used directly to synthesize a 2-nitroimidazol-5-ylmethyl-conjugated prodrug of the PARP inhibitor 5-bromoisoquinolinone. Upon biomimetic reduction (chemical reduction mimicking the enzymatic nitroreductase activity in hypoxic cells), the reduced 2-nitroimidazole moiety underwent fragmentation to release free 5-bromoisoquinolin-1-one [1]. This established the 2-nitroimidazol-5-ylmethyl unit as a general bioreductively activated prodrug platform. In subsequent work, the same 2-nitroimidazol-5-ylmethyl carbamate strategy applied to the minor groove alkylating agent amino-seco-CBI-TMI yielded a prodrug (compound 10) that exhibited a ten-fold increase in cytotoxicity against human ovarian carcinoma SKOV3 cells in the presence of activating enzyme versus control [2].

Bioreductive activation Prodrug fragmentation Hypoxia-selective drug delivery PARP inhibitor

Physical Form and Storage Stability: Crystalline Solid with Defined Melting Point vs. Lower-Melting or Oily Analogs

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole is a crystalline solid at ambient temperature with a reported melting point range of 94–96 °C (abcr GmbH specification ) to 100–101 °C (alternative synthetic batch [1]). This is in contrast to the 5-(hydroxymethyl) precursor (CAS 39070-14-9), which has a lower melting point and greater hygroscopicity, and the 5-(bromomethyl) analog (CAS 231950-42-8), for which published melting point data are sparse or absent from authoritative databases . The compound is recommended for storage at 2–8 °C under inert atmosphere .

Physical characterization Melting point Storage stability Solid handling

Synthesis Yield and Scalability: Chlorination of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol vs. Alternative Halogenation Routes

The synthesis of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole proceeds via chlorination of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS 39070-14-9), yielding the target chloride in approximately 50% isolated yield after recrystallization [1]. Critically, a multi-gram scale synthesis improvement for the alcohol precursor was reported in 2017, increasing its yield from 8% to 42% [2], which directly enables more economical access to the downstream chloride. The alternative bromomethyl analog requires a separate bromination step with different reagents and workup, and the bromomethyl product is inherently less stable upon prolonged storage.

Synthetic efficiency Chlorination yield Scale-up Process chemistry

Optimal Research and Procurement Application Scenarios for 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole (CAS 87544-76-1)


Construction of 2-Nitroimidazol-5-ylmethyl Bioreductive Prodrugs for Hypoxia-Selective Drug Delivery

This compound is the direct alkylating agent for installing the 2-nitroimidazol-5-ylmethyl bioreductive trigger onto drug scaffolds bearing nucleophilic functional groups (amines, thiols, phenols, or stabilized carbanions). The 1999 Parveen et al. protocol [1] demonstrated efficient conjugation to the 5-bromoisoquinolin-1-one anion, with biomimetic reduction triggering fragmentation and quantitative release of the parent PARP inhibitor. The 2-nitroimidazole core's reduction potential of −390 to −400 mV ensures selective activation in the hypoxic tumor compartment (typically <0.1–1% O₂) while remaining stable under normoxic conditions [2]. Researchers developing hypoxia-activated KDAC inhibitors (e.g., NI-Pano/CH-03 [3]), Chk1 inhibitor prodrugs (e.g., CH-01), or SN-38-based HAPs should prioritize this CAS number as the validated entry point to the 2-nitroimidazol-5-ylmethyl prodrug system.

Synthesis of Nitroimidazole-Containing ADC Linkers with Hypoxia-Responsive Payload Release

The chloromethyl handle enables direct conjugation of the 2-nitroimidazole bioreductive trigger to antibody-drug conjugate linker platforms. Patents CN-110872339-A, WO-2020043129-A1, and CN-112679486-A describe linker architectures incorporating aromatic nitro groups (including 2-nitroimidazole) for nitroreductase-responsive payload release [1]. The intermediate chloride leaving-group reactivity of this compound, balanced between the overly labile bromide and the unreactive alcohol, provides the controlled conjugation kinetics needed for constructing homogeneous ADC species with defined drug-to-antibody ratios. Procurement of the chloromethyl (rather than bromomethyl) derivative minimizes the risk of premature linker hydrolysis during bioconjugation workflows.

Preparation of Hypoxia-Responsive Fluorescent Probes and Photosensitizers for Tumor Imaging and Photodynamic Therapy

The 2-nitroimidazole moiety functions as a fluorescence quencher in its oxidized (nitro) state and becomes transparent upon nitroreductase-mediated reduction to the amino form, enabling 'off-on' fluorescent probe design. The chloromethyl group allows direct conjugation to fluorophore scaffolds (e.g., cyanine, BODIPY, or AIEgen cores) via nucleophilic substitution [1]. The reduction potential of the 2-nitroimidazole core (−390 to −400 mV) is well-matched to the catalytic range of human nitroreductases overexpressed in hypoxic tumors, providing superior hypoxia selectivity compared to 4-nitrobenzyl-based quenchers (−490 mV) that may require deeper hypoxia for activation [2]. This compound is thus the preferred building block for constructing nitroreductase-responsive theranostic agents.

Chemical Biology Tool for Studying Nitroreductase Enzymology and Hypoxia Biology

As the exact compound used in the seminal 2-nitroimidazol-5-ylmethyl prodrug proof-of-concept study [1], this CAS number enables direct reproduction of published experimental conditions for investigating nitroreductase substrate specificity, hypoxia-dependent cytotoxicity mechanisms, and bioreductive activation kinetics. The crystalline solid form (m.p. 94–101 °C) and defined storage requirements (2–8 °C, inert atmosphere) [2] ensure lot-to-lot consistency for quantitative enzymatic assays. Researchers benchmarking novel nitroreductase variants or comparing the hypoxia selectivity of different nitroaromatic triggers should use this compound as the reference standard for the 2-nitroimidazole-5-ylmethyl structural class.

Quote Request

Request a Quote for 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.